molecular formula C16H23N3O2 B3261091 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester CAS No. 338949-39-6

1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester

Cat. No.: B3261091
CAS No.: 338949-39-6
M. Wt: 289.37 g/mol
InChI Key: JEGXNSXYIHKHCF-UHFFFAOYSA-N
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Description

1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the lateral lithiation of N-Boc-o-toluidine followed by an intramolecular SN2 cyclization to form the tetrahydroquinoline core. This method requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Large-scale reactions often use automated systems to maintain consistent reaction conditions and improve reproducibility. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halides.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives may be used in the study of biological systems and as potential probes for biological imaging.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: The compound's unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Quinoxaline derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.

  • Tetrahydroquinoline derivatives: These compounds have a similar ring structure but differ in the presence of additional functional groups.

Uniqueness: 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester stands out due to its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoxaline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-8-9-19-12(11-18)10-17-13-6-4-5-7-14(13)19/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXNSXYIHKHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester
Reactant of Route 2
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester
Reactant of Route 3
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester
Reactant of Route 4
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester
Reactant of Route 6
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester

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